synthesis and characterization of 6-Amino-2-chloropyrimidin-4-OL
synthesis and characterization of 6-Amino-2-chloropyrimidin-4-OL
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-chloropyrimidin-4-ol
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 6-Amino-2-chloropyrimidin-4-ol (CAS No: 52386-11-5). This pyrimidine derivative is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the development of various biologically active compounds.
Strategic Importance in Chemical Synthesis
6-Amino-2-chloropyrimidin-4-ol is a substituted pyrimidine featuring three key functional groups: an amino group, a chloro group, and a hydroxyl group (existing in tautomeric equilibrium with its keto form, 4-amino-2-chloro-1H-pyrimidin-6-one).[1] This unique arrangement of reactive sites allows for selective functionalization, making it a versatile precursor for creating more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic placement of the chlorine atom at the 2-position provides a prime site for nucleophilic substitution reactions, a common strategy in drug discovery for library synthesis.
Synthesis Pathway: Selective Hydrolysis
The most direct and common synthesis of 6-Amino-2-chloropyrimidin-4-ol involves the selective hydrolysis of a di-chlorinated precursor, 2,4-diamino-6-chloropyrimidine is a common starting material.[2] The rationale behind this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is more susceptible to nucleophilic attack by hydroxide than the chlorine at the 2-position. This differential reactivity is a cornerstone of pyrimidine chemistry and allows for a controlled, regioselective synthesis.
Reaction Mechanism
The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electron-deficient carbon at the C4 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens and the second chlorine atom activates the ring for this type of reaction. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is eliminated, resulting in the formation of the hydroxyl group. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent the undesired substitution of the second chlorine atom at the C2 position.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 6-Amino-2-chloropyrimidin-4-ol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of chloropyrimidine derivatives.[2]
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Chlorination: To 1.00 g (7.93 mmol) of 2,4-Diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).
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Heating: Stir the mixture at 97°C for 17 hours under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into ice water with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Hydrolysis: Stir the aqueous solution at 90°C for 1 hour to ensure complete hydrolysis of the C4-chloro group.[2]
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Neutralization & Extraction: Cool the solution and adjust the pH to 8 using a sodium hydroxide (NaOH) solution. Extract the product with a suitable organic solvent, such as Ethyl Acetate (3 x 150 mL).[2]
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Amino-2-chloropyrimidin-4-ol. The following data provides the expected results from standard analytical techniques.
Summary of Properties and Expected Data
| Property / Technique | Expected Result |
| Molecular Formula | C₄H₄ClN₃O[3] |
| Molecular Weight | 145.55 g/mol [3] |
| Appearance | Off-white to light yellow solid |
| Melting Point | >300°C (Decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot polar organic solvents |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5-11.5 (br s, 1H, OH/NH), δ ~6.5-7.0 (br s, 2H, NH₂), δ ~5.0-5.5 (s, 1H, pyrimidine-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~160-165 (C=O), δ ~155-160 (C-Cl), δ ~150-155 (C-NH₂), δ ~90-95 (C-H) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H & O-H stretch), 1680-1640 (C=O stretch, amide), 1620-1580 (C=N, C=C stretch), ~800 (C-Cl stretch)[4] |
| Mass Spec (ESI-MS) | m/z 146.0 [M+H]⁺, with a characteristic isotopic peak at m/z 148.0 for the ³⁷Cl isotope. |
| HPLC Purity | >98% (Typical) |
Visualizing the Characterization Workflow
Caption: Logical workflow for the characterization and validation of the final product.
Standard Operating Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the synthesized compound.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Set up an isocratic mobile phase, for example, Acetonitrile and water (with 0.1% formic or sulfuric acid for peak shaping) at an appropriate ratio.[5][6]
-
Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate UV absorbance maximum (e.g., 254 nm or 275 nm).
-
Inject 1-10 µL of the sample solution.
-
Integrate the peak area to calculate the purity percentage.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the key functional groups.
-
Protocol:
-
Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.[4]
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
4. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and verify that its mass-to-charge ratio (m/z) matches the calculated molecular weight. Note the presence of the M+2 peak, which is characteristic of a chlorine-containing compound.
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Safety, Handling, and Storage
As a laboratory chemical, 6-Amino-2-chloropyrimidin-4-ol requires careful handling.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[10]
References
- Vertex AI Search. (2014). 6 - SAFETY DATA SHEET.
- Vertex AI Search. (2014). 6 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fluorochem. (n.d.). 6-Amino-2-chloropyrimidin-4-ol.
- Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- LGC Standards. (2024). SAFETY DATA SHEET.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubChem. (n.d.). 5-Amino-2-chloropyrimidin-4-ol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
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- 4. asianpubs.org [asianpubs.org]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
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